molecular formula C15H14FNO4S B4830694 METHYL 2-[(2-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE

METHYL 2-[(2-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE

Cat. No.: B4830694
M. Wt: 323.3 g/mol
InChI Key: IEXQUAMOSXHRCC-UHFFFAOYSA-N
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Description

Methyl 2-[(2-fluorophenyl)methanesulfonamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group and a methanesulfonamido group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-fluorophenyl)methanesulfonamido]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and methyl 2-aminobenzoate.

    Formation of Sulfonamide: The 2-fluorobenzylamine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide.

    Coupling Reaction: The sulfonamide is then coupled with methyl 2-aminobenzoate using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-fluorophenyl)methanesulfonamido]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonamide group.

Major Products Formed

    Substitution Reactions: Products will vary depending on the substituent introduced.

    Hydrolysis: The major product is 2-[(2-fluorophenyl)methanesulfonamido]benzoic acid.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Methyl 2-[(2-fluorophenyl)methanesulfonamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of methyl 2-[(2-fluorophenyl)methanesulfonamido]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the sulfonamide group can improve solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chlorophenyl)methanesulfonamido]benzoate
  • Methyl 2-[(2-bromophenyl)methanesulfonamido]benzoate
  • Methyl 2-[(2-iodophenyl)methanesulfonamido]benzoate

Uniqueness

Methyl 2-[(2-fluorophenyl)methanesulfonamido]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its halogenated analogs.

Properties

IUPAC Name

methyl 2-[(2-fluorophenyl)methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-21-15(18)12-7-3-5-9-14(12)17-22(19,20)10-11-6-2-4-8-13(11)16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXQUAMOSXHRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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